![molecular formula C16H15NO B14465135 Acetamide, N-[2-(2-phenylethenyl)phenyl]- CAS No. 72592-61-1](/img/structure/B14465135.png)
Acetamide, N-[2-(2-phenylethenyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-[2-(2-phenylethenyl)phenyl]-: is an organic compound with a complex structure that includes an acetamide group attached to a phenylethenyl-substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[2-(2-phenylethenyl)phenyl]- typically involves the reaction of 2-(2-phenylethenyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the acetamide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the phenylethenyl group.
Reduction: Amine derivatives of the acetamide group.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: In biological research, it may be used to study the interactions of acetamide derivatives with biological molecules.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, polymers, and other materials.
Mécanisme D'action
The mechanism by which Acetamide, N-[2-(2-phenylethenyl)phenyl]- exerts its effects involves interactions with specific molecular targets. The acetamide group can form hydrogen bonds with various biological molecules, influencing their activity. The phenylethenyl group may interact with hydrophobic regions of proteins or other macromolecules, affecting their function.
Comparaison Avec Des Composés Similaires
- Acetamide, N-phenyl-
- Acetamide, N-(2-phenylethyl)-
- Acetamide, N-(2-hydroxyphenyl)-
Uniqueness: Acetamide, N-[2-(2-phenylethenyl)phenyl]- is unique due to the presence of the phenylethenyl group, which imparts distinct chemical properties and reactivity compared to other acetamide derivatives. This structural feature allows for specific interactions and applications that are not possible with simpler acetamide compounds.
Propriétés
Numéro CAS |
72592-61-1 |
|---|---|
Formule moléculaire |
C16H15NO |
Poids moléculaire |
237.30 g/mol |
Nom IUPAC |
N-[2-(2-phenylethenyl)phenyl]acetamide |
InChI |
InChI=1S/C16H15NO/c1-13(18)17-16-10-6-5-9-15(16)12-11-14-7-3-2-4-8-14/h2-12H,1H3,(H,17,18) |
Clé InChI |
OGUQXZFCZBRSRA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=CC=C1C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


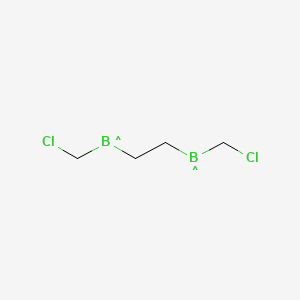
![Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(oxiran-2-ylmethyl)azanium;methyl prop-2-enoate;chloride](/img/structure/B14465053.png)
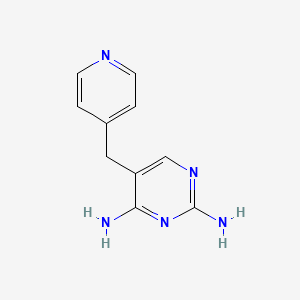
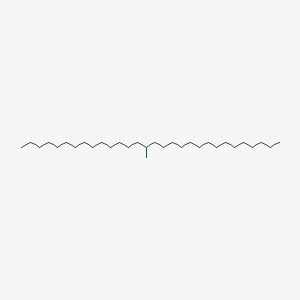

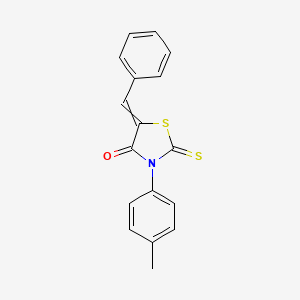
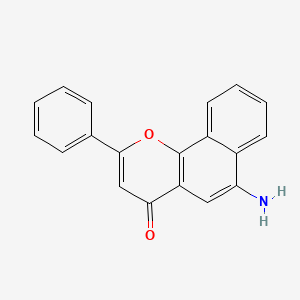
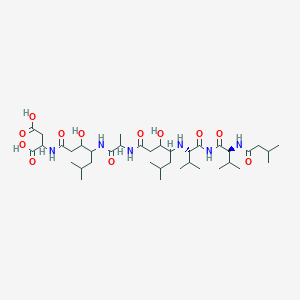

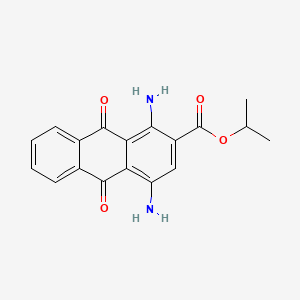

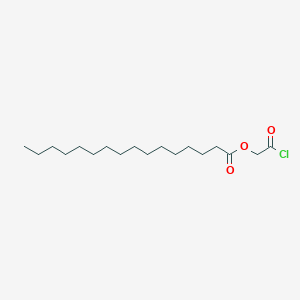
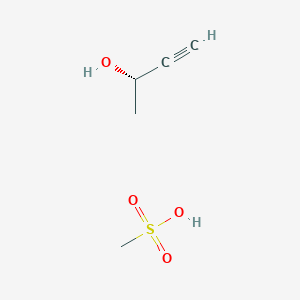
![3-[(Prop-1-en-1-yl)oxy]-1H-1lambda~6~,2-benzothiazole-1,1-dione](/img/structure/B14465122.png)
